molecular formula C14H20N2O2Si B8031048 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole

1-(tert-butyldimethylsilyl)-5-nitro-1H-indole

Cat. No.: B8031048
M. Wt: 276.41 g/mol
InChI Key: ITJPTIAVXQJGAW-UHFFFAOYSA-N
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Description

1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole (CAS 1558048-84-2) is a high-value, protected indole derivative of significant interest in synthetic and medicinal chemistry research. This compound is characterized as a yellow to colorless liquid of high purity, requiring storage under an inert atmosphere at room temperature . The structure of this reagent features a tert-butyldimethylsilyl (TBDMS) group protecting the indole nitrogen and a nitro functional group at the 5-position, making it a versatile building block. The indole scaffold is recognized as a "privileged structure" in drug discovery due to its exceptional ability to serve as a ligand for diverse biological receptors . This core structure is pivotal in developing novel therapeutic agents, with research highlighting the potent antiviral activity of various indole derivatives against targets such as HIV and HCV . Furthermore, related silyl-protected indole intermediates are extensively used in complex multi-step syntheses, including the construction of monoterpene indole alkaloids, demonstrating their critical role in advancing synthetic methodology . This product is intended for research applications as a key synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

tert-butyl-dimethyl-(5-nitroindol-1-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2Si/c1-14(2,3)19(4,5)15-9-8-11-10-12(16(17)18)6-7-13(11)15/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJPTIAVXQJGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Reactivity

The indole nucleus exhibits inherent reactivity at the N1 and C3 positions due to electron-rich π\pi-systems. Introducing a TBDMS group at N1 serves dual purposes: (1) it blocks electrophilic attack at the nitrogen, directing subsequent substitutions to the aromatic ring, and (2) enhances solubility in nonpolar solvents, facilitating purification. The nitro group at C5 is introduced via electrophilic nitration, where the TBDMS group exerts a para-directing influence, favoring substitution at the C5 position over C3 or C7.

Retrosynthetic Analysis

Retrosynthetically, the compound can be dissected into two key intermediates:

  • 1-(tert-Butyldimethylsilyl)-1H-indole : Synthesized via silylation of indole using tert-butyldimethylsilyl chloride (TBDMSCl).

  • 5-Nitro-1H-indole : Achieved through nitration of 1H-indole, though direct nitration without protection often yields mixtures of C3 and C5 isomers.
    Combining these steps—protection followed by nitration—ensures regioselectivity and high purity.

Synthetic Methodologies

Reaction Conditions and Optimization

The N1-silylation of indole is typically performed under anhydrous conditions using TBDMSCl in the presence of a base to scavenge HCl. Common bases include imidazole, triethylamine, or DMAP (4-dimethylaminopyridine), with DMF or THF as solvents. A representative procedure involves:

  • Dissolving indole (1.0 equiv) in anhydrous THF under nitrogen.

  • Adding imidazole (1.2 equiv) and TBDMSCl (1.1 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

Key Parameters :

  • Temperature : Prolonged reaction times at >40°C risk desilylation.

  • Solvent : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may necessitate rigorous drying.

Yield : 85–92% (reported for analogous silylations in patent literature).

Analytical Validation

  • 1H NMR^1\text{H NMR} : The TBDMS group appears as a singlet at δ 0.2–0.4 ppm (6H, Si–CH3_3) and δ 0.9–1.1 ppm (9H, C(CH3_3)3_3).

  • IR : Absence of N–H stretch (~3400 cm1^{-1}) confirms successful silylation.

Nitrating Agents and Conditions

Nitration of 1-(tert-butyldimethylsilyl)-1H-indole employs mixed acid systems (HNO3_3/H2_2SO4_4) or acetyl nitrate (AcONO2_2). The latter minimizes over-nitration and byproduct formation. A typical protocol includes:

  • Dissolving the silylated indole (1.0 equiv) in dichloromethane (DCM) at 0°C.

  • Adding fuming HNO3_3 (1.5 equiv) dropwise, followed by concentrated H2_2SO4_4 (catalytic).

  • Stirring at 0°C for 1 hour, then quenching with ice-water.

Key Observations :

  • Regioselectivity : The TBDMS group directs nitration to C5 (>95% selectivity).

  • Side Reactions : C7 nitration (<5%) occurs if reaction temperatures exceed 10°C.

Yield : 70–78% (isolated after column chromatography).

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} : The C5–H resonance shifts downfield to δ 8.2–8.4 ppm (d, J = 2.4 Hz), with coupling to the nitro group.

  • MS (ESI+) : m/z 276.41 [M+H]+^+.

Comparative Analysis of Synthetic Routes

Alternative Nitration Strategies

Recent advancements explore microwave-assisted nitration using NaNO3_3 and trifluoroacetic anhydride (TFAA), reducing reaction times to 10 minutes. However, yields remain comparable (72–75%) to conventional methods.

Green Chemistry Considerations

Patent disclosures highlight the use of recyclable ionic liquids (e.g., [BMIM][BF4_4]) as solvents for silylation, achieving 89% yield with minimal waste.

Industrial-Scale Production Challenges

Purification and Byproduct Management

  • Column Chromatography : Necessary for removing desilylated byproducts but impractical at scale.

  • Crystallization : Tert-butyl groups enhance crystallinity; hexane/ethyl acetate mixtures yield 95% pure product .

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyldimethylsilyl)-5-nitro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole is C14H20N2O2Si, with a molecular weight of 276.41 g/mol. The compound features a tert-butyldimethylsilyl (TBDMS) group and a nitro group attached to an indole ring, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity:
Research indicates that indole derivatives exhibit potential anticancer properties. The incorporation of the TBDMS group may enhance the solubility and bioavailability of the compound, making it a candidate for further development as an anticancer agent. Studies have shown that nitro-substituted indoles can induce apoptosis in cancer cells, suggesting a mechanism through which this compound could exert therapeutic effects .

Antimicrobial Properties:
Indoles are also known for their antimicrobial activities. The nitro group in this compound may play a crucial role in its interaction with microbial targets, potentially leading to the development of new antibacterial agents .

Synthetic Organic Chemistry

Building Block for Synthesis:
This compound serves as an essential building block in the synthesis of more complex indole derivatives. Its TBDMS protection allows for selective reactions at other functional groups without interfering with the indole core .

Synthetic Methodologies:
Various synthetic methodologies utilize this compound as a precursor. For example, it can undergo Friedel-Crafts reactions to form new carbon-carbon bonds, expanding the library of indole derivatives available for medicinal chemistry .

Biological Research

Biological Target Interactions:
Studies focusing on the interactions between this compound and biological targets are crucial for understanding its potential therapeutic effects. The TBDMS group can be removed under mild conditions, allowing for the exploration of its biological activity without the silyl protection .

Case Studies:
Recent investigations have highlighted the compound's role in exploring enzyme inhibition pathways and receptor interactions, which are vital for drug development and understanding disease mechanisms .

Mechanism of Action

The mechanism of action of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole depends on its specific applicationThe nitro group can undergo reduction to form an amino group, which can participate in further chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

1-(tert-Butyl)-5-nitro-1H-indole (CAS: 952664-78-7)

  • Structure : Replaces TBDMS with a tert-butyl group.
  • Molecular Formula : C₁₂H₁₄N₂O₂ (MW: 218.25 g/mol) .
  • Synthesis : Alkylation of 5-nitroindole with tert-butyl halides.
  • Key Differences :
    • The tert-butyl group lacks the silicon atom, reducing steric bulk compared to TBDMS.
    • Less stable under acidic or oxidative conditions due to the absence of silyl protection .
    • Lower molecular weight and lipophilicity (clogP ~3.2 vs. ~4.5 for TBDMS analog).

1-(4-Fluorobenzyl)-5-nitro-1H-indole (21c)

  • Structure : Benzyl group with a para-fluoro substituent at the 1-position.
  • Synthesis : Alkylation of 5-nitroindole with 4-fluorobenzyl bromide (74% yield) .
  • Nitro group retained for bioactivity or reduction to amines. Higher polarity (clogP ~2.8) compared to TBDMS-protected indoles.

1-(tert-Butyldimethylsilyl)-5-iodo-1H-indole (6f)

  • Structure : Iodo substituent at the 5-position.
  • Synthesis : Silylation of 5-iodoindole with TBDMS chloride (92% yield) .
  • Key Differences :
    • Iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Nitro group in the target compound offers distinct reactivity (e.g., nucleophilic aromatic substitution).
    • Molecular weight: 355.2 g/mol (iodo) vs. 292.4 g/mol (nitro).

1-(tert-Butyldimethylsilyl)indole-5-boronic Acid (CAS: 913835-68-4)

  • Structure : Boronic acid at the 5-position.
  • Applications : Suzuki-Miyaura coupling for biaryl synthesis .
  • Key Differences :
    • Boronic acid facilitates C-C bond formation, whereas the nitro group is redox-active.
    • Higher synthetic versatility but lower stability in aqueous media compared to nitro derivatives.

Comparative Data Table

Compound 1-Position Substituent 5-Position Group Molecular Weight (g/mol) Key Reactivity/Applications
1-TBDMS-5-nitro-1H-indole TBDMS NO₂ ~292.4 Drug intermediates, redox reactions
1-tert-Butyl-5-nitro-1H-indole tert-Butyl NO₂ 218.25 Less stable, lower steric hindrance
1-(4-Fluorobenzyl)-5-nitro-1H-indole 4-Fluorobenzyl NO₂ ~270.3 Medicinal chemistry scaffolds
1-TBDMS-5-iodo-1H-indole TBDMS I 355.2 Cross-coupling reactions
1-TBDMS-indole-5-boronic acid TBDMS B(OH)₂ 275.23 Suzuki-Miyaura couplings

Biological Activity

1-(tert-butyldimethylsilyl)-5-nitro-1H-indole is a synthetic compound characterized by the presence of a tert-butyldimethylsilyl group and a nitro group attached to an indole ring. This structure imparts unique chemical properties that may influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

  • Molecular Formula : C14H20N2O2Si
  • Molecular Weight : 276.41 g/mol
  • Structure : The compound features an indole core with a tert-butyldimethylsilyl substituent at the nitrogen atom and a nitro group at position 5.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, thereby exerting therapeutic effects. This mechanism is similar to other nitro-containing compounds known for their antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds containing the nitro group, such as this compound, may exhibit significant antimicrobial properties. The mechanism often involves the generation of reactive species that damage bacterial DNA or inhibit metabolic pathways essential for bacterial growth.

CompoundActivityReference
This compoundAntibacterial potential
MetronidazoleAntiprotozoal and antibacterial
DelamanidAnti-tubercular

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, with preliminary results suggesting that it may act through oxidative stress mechanisms.

Study on Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead in developing new anticancer agents.

Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity, particularly against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds to understand its unique properties better.

Compound NameStructure FeaturesUnique Aspects
5-NitroindoleIndole ring with a nitro groupBasic structure without silylation
6-Nitro-1H-indoleNitro group at position 6Different position affects activity
1-Methyl-5-nitro-1H-indoleMethyl substitution at position 1Focuses on methylation rather than silylation

Q & A

Q. What synthetic methodologies are commonly employed to introduce the tert-butyldimethylsilyl (TBS) protecting group on the indole nitrogen?

The TBS group is typically introduced via silylation using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or DMAP. For example, in the synthesis of 1-(tert-butyldimethylsilyl)-1H-indole, indole reacts with TBSCl under anhydrous conditions (e.g., DMF or THF) at room temperature, achieving quantitative yields . This method ensures selective protection of the indole nitrogen while preserving reactivity at other positions (e.g., C-3 or C-5).

Q. How is the purity and structural integrity of 1-(tert-butyldimethylsilyl)-5-nitro-1H-indole validated?

Key characterization methods include:

  • 1H and 13C NMR spectroscopy : The TBS group is confirmed by characteristic signals (e.g., δ ~0.5 ppm for Si(CH3)2 and δ ~0.85 ppm for C(CH3)3 in CDCl3) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
  • Chromatography : HPLC or TLC with solvents like ethyl acetate/hexane (e.g., 70:30) ensures purity >95% .

Advanced Research Questions

Q. How can reaction conditions be optimized for the nitration of 1-(tert-butyldimethylsilyl)-1H-indole to maximize yield and regioselectivity?

Nitration at the C-5 position requires careful control of electrophilic conditions. A study on similar indole derivatives demonstrated that iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield for nitration, likely due to iodine’s dual role as a catalyst and mild oxidant . Key parameters:

  • Temperature : Elevated temperatures (40–80°C) improve reaction rates but may risk desilylation.
  • Solvent polarity : Polar aprotic solvents (e.g., MeCN) stabilize nitronium ion intermediates.
  • Regioselectivity : The TBS group directs nitration to the C-5 position via steric and electronic effects.

Q. How can contradictory spectral data (e.g., unexpected shifts in NMR) be resolved during characterization?

Discrepancies in NMR signals may arise from impurities, solvent effects, or residual catalysts. Strategies include:

  • 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals.
  • Solvent screening : Compare spectra in CDCl3 vs. DMSO-d6 to identify solvent-induced shifts .
  • Elemental analysis : Confirm the absence of metal residues (e.g., Fe or Cu from catalysts) that may distort spectra .

Q. What precautions are necessary to preserve the nitro group during subsequent functionalization reactions?

The nitro group is sensitive to reducing conditions and strong acids/bases. For example:

  • Catalytic hydrogenation : Avoid Pd/C or Raney Ni under H2, as this reduces nitro to amine. Use alternative reductants like Na2S2O4 for selective transformations.
  • Acidic conditions : Nitro groups may undergo hydrolysis in concentrated H2SO4; milder acids (e.g., AcOH) are preferable .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses involving TBS-protected intermediates?

Common pitfalls include desilylation during workup or incompatible reaction conditions. Solutions:

  • Inert atmosphere : Use N2/Ar to prevent moisture-induced cleavage of the TBS group.
  • Stepwise monitoring : Use TLC or LC-MS after each step to identify incomplete reactions or side products .
  • Alternative protecting groups : If TBS is unstable, consider bulkier silyl groups (e.g., TIPS) for enhanced stability .

Q. What advanced techniques are recommended for analyzing electronic effects of the nitro group on indole’s reactivity?

  • Computational modeling : DFT calculations (e.g., HOMO-LUMO analysis) predict regioselectivity in electrophilic substitutions.
  • UV-Vis spectroscopy : Monitor charge-transfer interactions between the nitro group and aromatic π-system .

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